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molecular formula C8H8ClNO2 B8334401 4-Chloro-1-ethyl-2-nitrobenzene

4-Chloro-1-ethyl-2-nitrobenzene

Cat. No. B8334401
M. Wt: 185.61 g/mol
InChI Key: OONNZMCLGSRPOP-UHFFFAOYSA-N
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Patent
US09283224B2

Procedure details

A solution of hydrazine hydrate (6.95 mL, 134.7 mmol) in methanol (50 mL) was added drop wise to a solution of 4-chloro-1-ethyl-2-nitrobenzene (6.25 g, 33.7 mmol) in methanol (120 mL), in the presence of iron (III) chloride (547 mg, 3.4 mmol) and activated charcoal (547 mg) and the reaction mixture was stirred under reflux for 13 h. The solids were filtered over celite, the filtrate concentrated and purified by flash chromatography (hexane/EtOAc 9/1) to obtain the title compound as a light-pink oil (5.09 g, 97%).
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step Two
Quantity
547 mg
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
O.NN.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH3:12])=[C:7]([N+:13]([O-])=O)[CH:6]=1.C>CO.[Fe](Cl)(Cl)Cl>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH3:12])=[C:7]([CH:6]=1)[NH2:13] |f:0.1|

Inputs

Step One
Name
Quantity
6.95 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6.25 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
547 mg
Type
reactant
Smiles
C
Name
Quantity
547 mg
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 h
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (hexane/EtOAc 9/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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